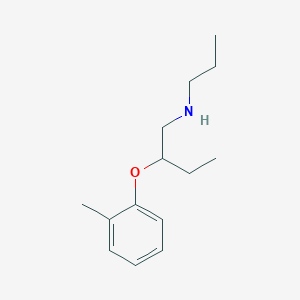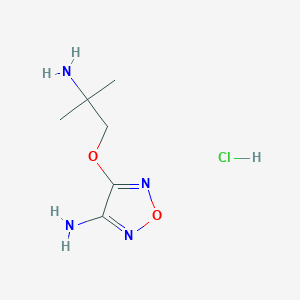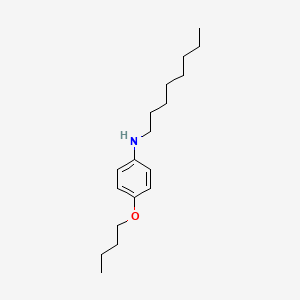![molecular formula C14H13NO B1440523 1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone CAS No. 1217035-58-9](/img/structure/B1440523.png)
1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone
Übersicht
Beschreibung
“1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone” is an organic compound with the molecular formula C14H13NO . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone” consists of a pyridine ring attached to a methylphenyl group and an ethanone group . The InChI code for this compound is 1S/C14H13NO/c1-10-3-5-12(6-4-10)14-8-7-13(9-15-14)11(2)16/h3-9H,1-2H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
Research has demonstrated the synthesis and potential antiviral activities of derivatives related to "1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone." For instance, compounds derived from this chemical scaffold were investigated for their antiviral properties against HSV1 and HAV-MBB, showcasing the potential of these compounds in antiviral drug development (Attaby et al., 2006).
Catalytic Behavior in Ethylene Reactivity
The synthesis of "1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone" led to the development of ligands that, upon coordination with iron(II) and cobalt(II), demonstrated catalytic activities towards ethylene, indicating their potential application in polymerization processes (Sun et al., 2007).
Novel Synthetic Routes and Characterizations
The one-pot synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile from a related ethanone compound highlights innovative synthetic routes for producing complex heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications (Kopchuk et al., 2017).
Anticancer and Antibacterial Studies
Derivatives of "1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone" have been synthesized and evaluated for their anticancer and antibacterial properties. These studies offer insights into the therapeutic potential of such compounds in treating various diseases (Chaitanya et al., 2022).
Antimicrobial Activities
Compounds synthesized from "1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone" derivatives were assessed for their antimicrobial efficacy, showing significant activity and suggesting their utility in developing new antimicrobial agents (Salimon et al., 2011).
Eigenschaften
IUPAC Name |
1-[6-(3-methylphenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14-7-6-13(9-15-14)11(2)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHKYGBDDJIACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



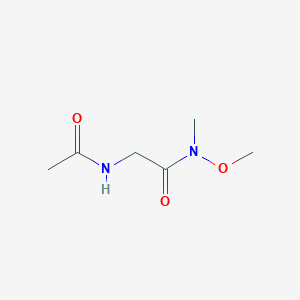
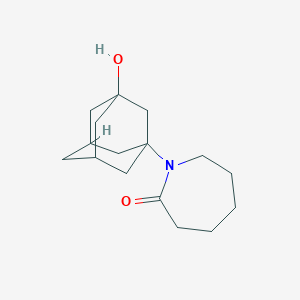
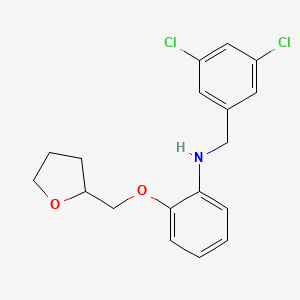
![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)

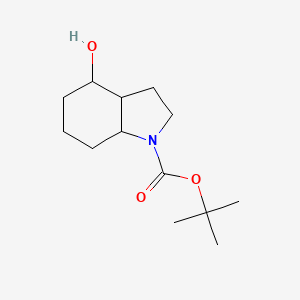
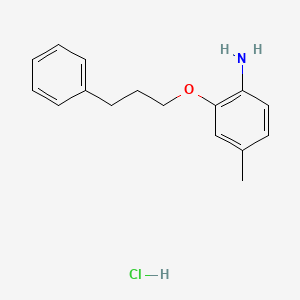
![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)
![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)
